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Compound of Interest

Compound Name: PH11

Cat. No.: B610076 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the chemical entity known as

PH11. PH11 is the product-specific nomenclature for the chemical compound 11-(3-

ethoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-dibenzo[b,e][1][2]diazepin-1-one. Due to a

lack of specific published research on PH11, this document synthesizes information from

closely related analogs within the dibenzodiazepine class to infer its potential chemical

properties, biological activities, and relevant experimental protocols. The dibenzodiazepine

scaffold is of significant interest in medicinal chemistry, with prominent members of this class

including the atypical antipsychotic clozapine. This guide aims to serve as a foundational

resource for researchers interested in the potential therapeutic applications of PH11 and

related compounds.

Chemical Structure and Properties of PH11
PH11 is a complex organic molecule belonging to the hexahydrodibenzo[b,e][1][2]diazepin-1-

one class. Its core structure is a seven-membered diazepine ring fused to two benzene rings,

with additional phenyl and ethoxyphenyl substitutions.
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Property Value

Systematic Name
11-(3-ethoxyphenyl)-3-phenyl-2,3,4,5,10,11-

hexahydro-dibenzo[b,e][1][2]diazepin-1-one

CAS Number 354157-28-1

Molecular Formula C27H26N2O2

Note: The table above summarizes the basic chemical identifiers for PH11.

The presence of aromatic rings and heteroatoms suggests that PH11 is likely a crystalline solid

at room temperature with poor solubility in water and better solubility in organic solvents. The

diazepine ring system is a key feature of many psychoactive compounds.

Potential Biological Activity and Mechanism of
Action
While no specific biological data for PH11 has been published, the dibenzodiazepine class of

compounds is known for a wide range of pharmacological activities. These include

antidepressant, antimicrobial, analgesic, anti-inflammatory, and antitumor properties.[3] Some

derivatives have also been identified as inhibitors of the hepatitis C virus (HCV) NS5B

polymerase.[3]

A prominent member of this class, clozapine, functions as an atypical antipsychotic. Its

mechanism of action is thought to be mediated through antagonism of dopamine D2 and

serotonin 5-HT2A receptors.[3][4] It is plausible that PH11 could interact with similar

neurological receptors.

Postulated Signaling Pathway
Given the structural similarity to clozapine, a potential mechanism of action for PH11 could

involve the modulation of dopaminergic and serotonergic signaling pathways in the central

nervous system. A simplified, hypothetical signaling cascade is depicted below.
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Synthesis Workflow

o-phenylenediamine + Dimedone + Substituted Benzaldehyde

Mix in Water with L-proline catalyst

Heat at 60°C

Reaction Monitoring (TLC)

Cool to Room Temperature

Upon Completion

Wash with Water & Recrystallize

Purified Dibenzodiazepine Derivative
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Receptor Binding Assay Workflow

Prepare PH11 dilutions, Radioligand, and Receptor Membranes

Incubate components in 96-well plate

Rapid vacuum filtration and washing

Dry filters

Add scintillation fluid

Quantify radioactivity

Data analysis to determine Ki

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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